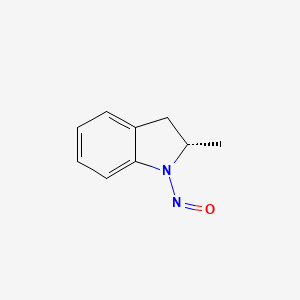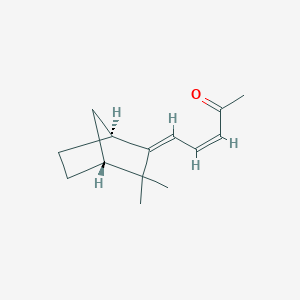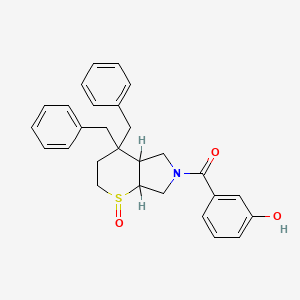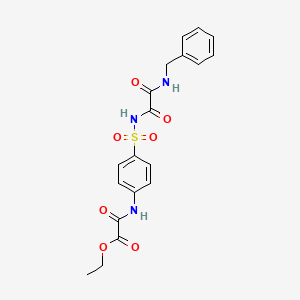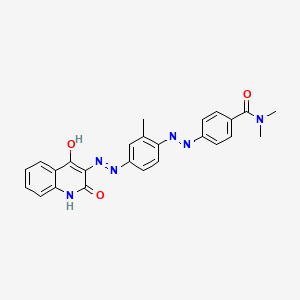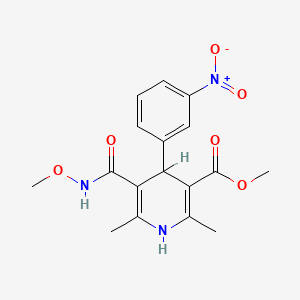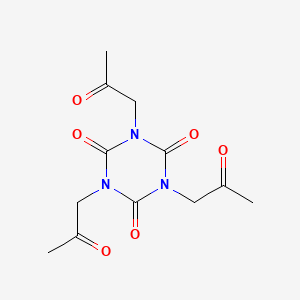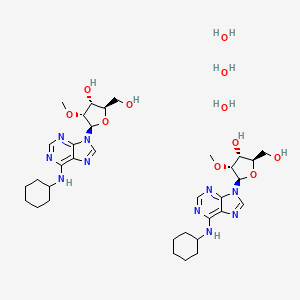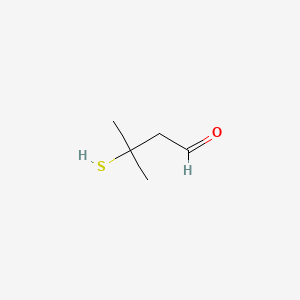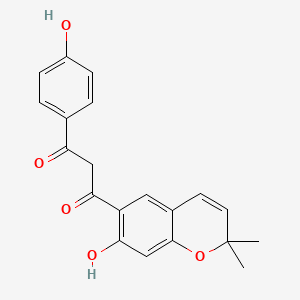
2-(4-Cyclohexylphenyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyclohexylphenyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, which include a cyclohexyl group, a methyl group, and a nitrophenyl group attached to the pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The cyclohexyl and nitrophenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively.
Final Assembly: The final step involves the coupling of the substituted pyrrole with the desired substituents under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Cyclohexylphenyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(4-Cyclohexylphenyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Cyclohexylphenyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with various biological macromolecules. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Cyclohexylphenyl)-1H-pyrrole: Lacks the nitrophenyl and methyl groups, resulting in different chemical and biological properties.
5-Methyl-1-(4-nitrophenyl)-1H-pyrrole: Lacks the cyclohexyl group, which affects its overall stability and reactivity.
2-(4-Cyclohexylphenyl)-5-methyl-1H-pyrrole:
Uniqueness
2-(4-Cyclohexylphenyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrrole is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
91306-86-4 |
|---|---|
Fórmula molecular |
C23H24N2O2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-(4-cyclohexylphenyl)-5-methyl-1-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C23H24N2O2/c1-17-7-16-23(24(17)21-12-14-22(15-13-21)25(26)27)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h7-16,18H,2-6H2,1H3 |
Clave InChI |
ILRWEIFEJYJVEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



